molecular formula C18H18N2O2S B2601009 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide CAS No. 313404-14-7

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide

Cat. No.: B2601009
CAS No.: 313404-14-7
M. Wt: 326.41
InChI Key: HPPXAOAYJFQKKK-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide” is a chemical compound with the molecular formula C18H18N2O2S . It has a molecular weight of 326.4 g/mol . The compound has a complex structure with a benzothiophene ring, a cyano group, a methoxy group, and an amide group .


Molecular Structure Analysis

The compound has a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring . The cyano group (-CN) is attached to the 3-position of the benzothiophene, and the methoxy group (-OCH3) is attached to the benzamide group .


Physical and Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound’s topological polar surface area is 90.4 Ų . It has three rotatable bonds .

Scientific Research Applications

Photodynamic Therapy Applications

One area of application for similar compounds involves the use of zinc phthalocyanine derivatives in photodynamic therapy, a treatment modality for cancer. These compounds have been synthesized and characterized, demonstrating good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potentially effective Type II photosensitizers for cancer treatment in photodynamic therapy. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the significance of such compounds in medical applications, particularly in treating cancer through photodynamic therapy. The research provides insights into the spectroscopic, photophysical, and photochemical properties of these compounds in dimethyl sulfoxide, underscoring their potential therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).

Material Science and Chemistry

In the field of material science and chemistry, compounds related to "N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide" have been explored for their potential in creating novel materials. A study by Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) delved into the synthesis and characterization of new aromatic polyimides, which are crucial in developing advanced materials with high thermal stability and specific heat capacities. This research demonstrates the utility of such compounds in creating materials that can withstand high temperatures, making them suitable for various industrial applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-3-8-16-14(9-11)15(10-19)18(23-16)20-17(21)12-4-6-13(22-2)7-5-12/h4-7,11H,3,8-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPXAOAYJFQKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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